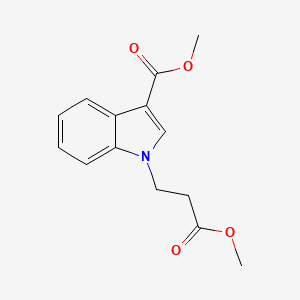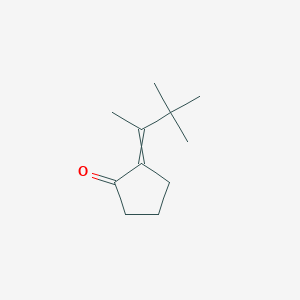![molecular formula C12H8O2S B14328113 3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione CAS No. 110973-64-3](/img/structure/B14328113.png)
3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the naphtho[2,1-b]thiophene family, which is characterized by a fused ring system combining naphthalene and thiophene units. The presence of a dione functional group at the 3,3-position adds to its chemical reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as naphthalene derivatives and thiophene derivatives can be subjected to cyclization reactions using catalysts like Lewis acids.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dione group to corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Applications De Recherche Scientifique
3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism by which 3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione exerts its effects involves interactions with molecular targets and pathways. The compound’s dione group can participate in redox reactions, influencing cellular processes. Additionally, its planar structure allows for intercalation with DNA, potentially affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Naphtho[2,3-b]thiophene: Shares a similar fused ring system but differs in the position of the thiophene ring.
Naphtho[2,3-c]thiophene-4,9-dione: Another dione derivative with different substitution patterns.
Uniqueness: 3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione is unique due to its specific structural configuration and the presence of the dione group at the 3,3-position.
Propriétés
Numéro CAS |
110973-64-3 |
|---|---|
Formule moléculaire |
C12H8O2S |
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
benzo[e][1]benzothiole 3,3-dioxide |
InChI |
InChI=1S/C12H8O2S/c13-15(14)8-7-11-10-4-2-1-3-9(10)5-6-12(11)15/h1-8H |
Clé InChI |
DNYOHMDBPIPORA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CS3(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


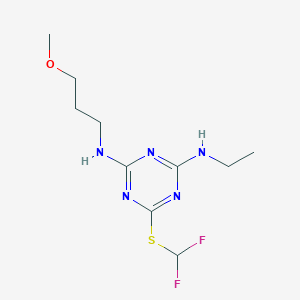


![{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14328050.png)

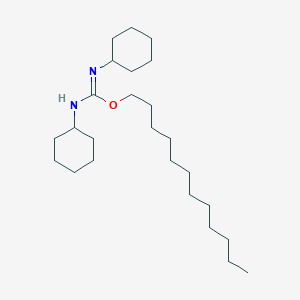
![N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine](/img/structure/B14328064.png)
![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)
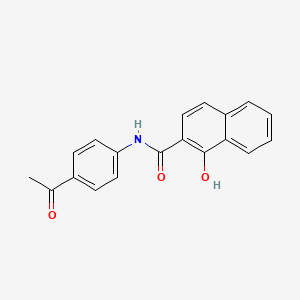
![1,1'-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene]](/img/structure/B14328092.png)
